

# Application Notes: Expression and Analysis of Recombinant P2X1 Receptors in HEK293 Cells

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: P2X receptor-1

Cat. No.: B14758657

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## Introduction

P2X receptors are a family of ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP).[1] The P2X1 receptor subtype is a homo-trimeric, non-selective cation channel prominently expressed in smooth muscle and blood platelets, playing a crucial role in processes like muscle contraction and platelet aggregation.[2][3] When activated, P2X1 receptors facilitate a rapid influx of cations, primarily  $\text{Ca}^{2+}$  and  $\text{Na}^{+}$ , leading to membrane depolarization and subsequent cellular responses.[2][4]

Human Embryonic Kidney 293 (HEK293) cells are a widely used and effective heterologous expression system for studying P2X1 receptors.[1][5] Their popularity stems from their high transfection efficiency, robust protein expression, and lack of endogenous P2X receptor expression.[5] This provides a clean background for characterizing the biophysical and pharmacological properties of recombinant P2X1 receptors.[1] However, it is noteworthy that some studies have reported the presence of endogenous metabotropic P2Y receptors in HEK293 cells, which could potentially lead to functional interactions.[6][7]

These application notes provide a comprehensive overview of the expression of recombinant P2X1 receptors in HEK293 cells, including key quantitative data, signaling pathways, and detailed experimental protocols for researchers and professionals in drug development.

## Data Presentation: Pharmacological and Kinetic Properties of P2X1 Receptors

The following tables summarize key quantitative data for P2X1 receptors expressed in heterologous systems, providing a baseline for experimental design and data interpretation.

Table 1: P2X1 Receptor Agonist and Antagonist Potency

| Compound                      | Type       | Parameter        | Value             | Expression System  | Reference |
|-------------------------------|------------|------------------|-------------------|--------------------|-----------|
| ATP                           | Agonist    | EC <sub>50</sub> | 0.7 μM            | Xenopus oocytes    | [8][9]    |
| α,β-methylene ATP (α,β-meATP) | Agonist    | EC <sub>50</sub> | ~1 μM             | Expression Systems | [4]       |
| NF449                         | Antagonist | IC <sub>50</sub> | Varies (nM range) | HEK293 cells       | [10]      |
| TNP-ATP                       | Antagonist | IC <sub>50</sub> | Low nM range      | Not specified      | [11]      |

| Ip<sub>5</sub>I | Antagonist | Not specified | Potent | Not specified |[11] |

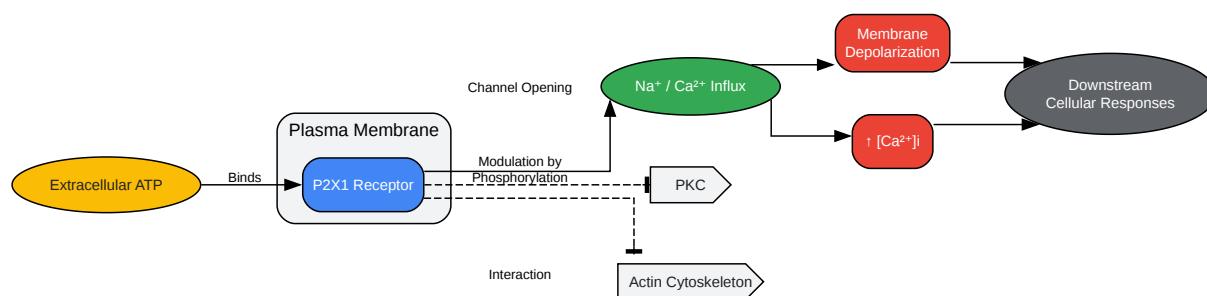
Table 2: P2X1 Receptor Activation and Desensitization Kinetics

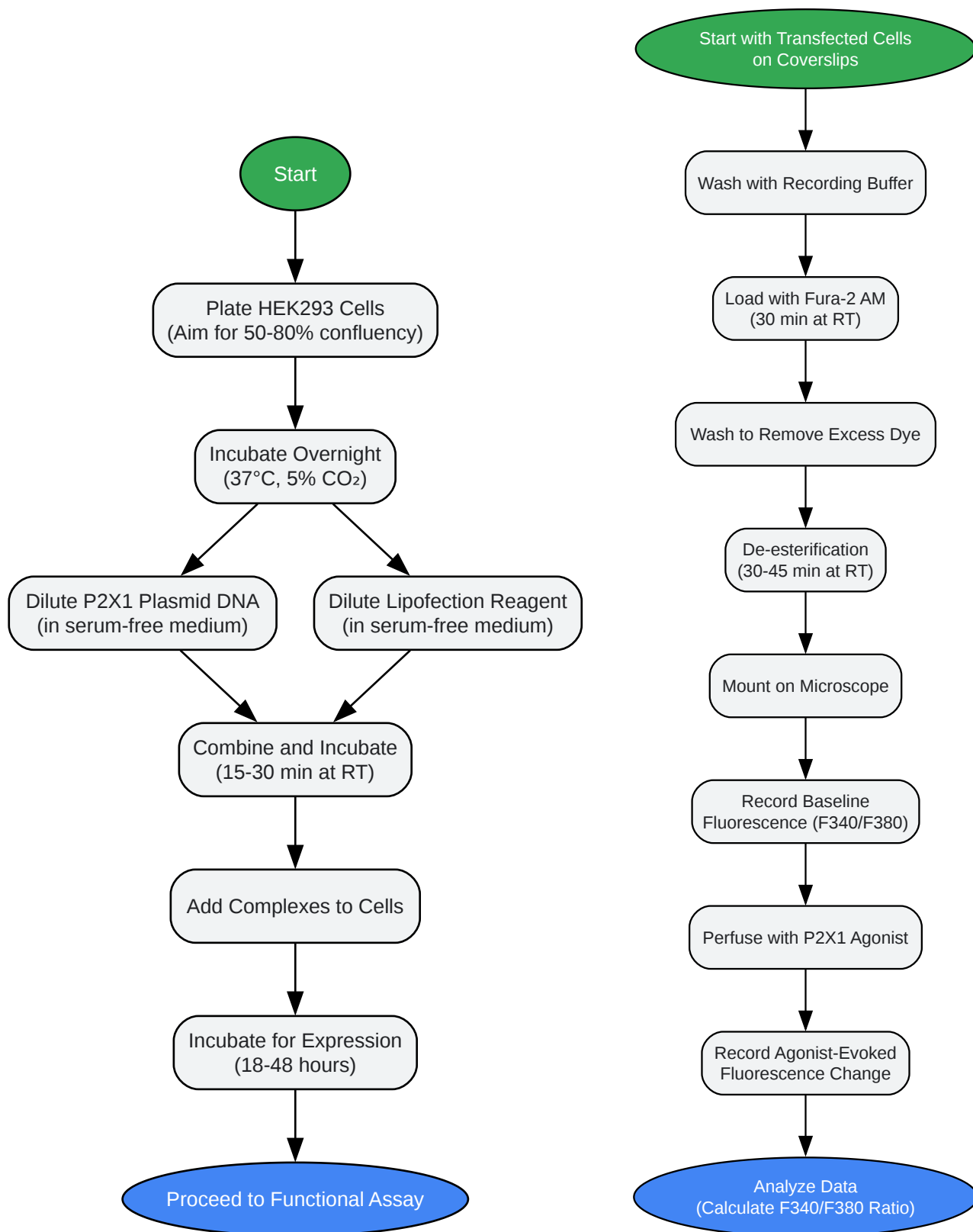
| Parameter   | Value                       | Conditions / Notes   | Expression System | Reference |
|---|-----------------------------|--|-------------------|-----------|
| Activation  | ATP concentration-dependent | Time to peak response is faster at higher agonist concentrations.<br>.       | Xenopus oocytes   | [4][9]    |
| Desensitization                                       | Rapid                       | Occurs within <1 second at saturating ATP concentrations.                    | Xenopus oocytes   | [9]       |
| **Steady-State Desensitization (K <sub>1/2</sub> ) ** | 3.2 ± 0.1 nM                | Describes desensitization upon sustained exposure to low ATP concentrations. | Xenopus oocytes   | [8][9]    |

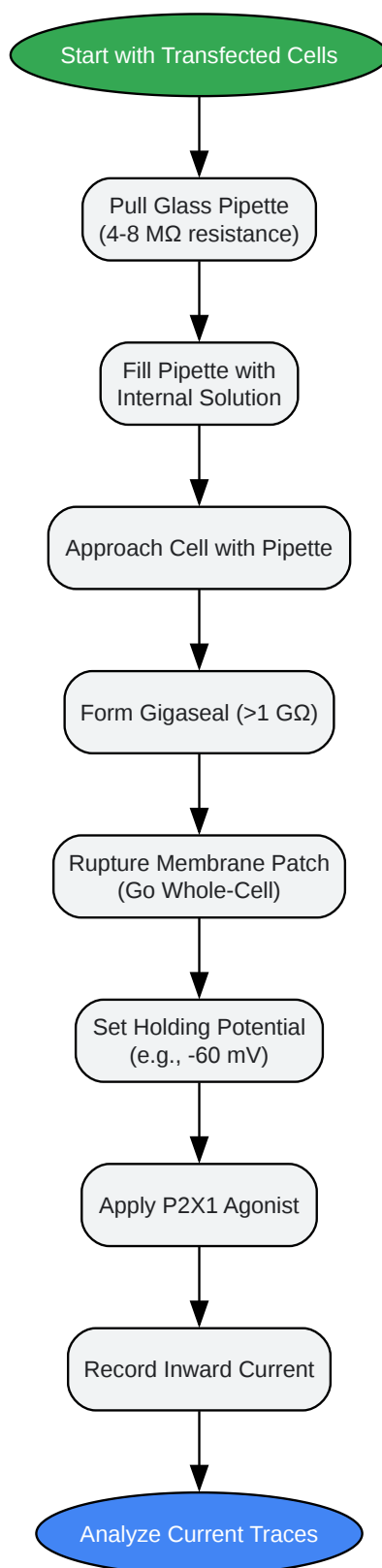
| Recovery from Desensitization ( $\tau$ ) | 11.6 ± 1.0 min | Monoexponential recovery time constant. | Xenopus oocytes |[8][9] |

## Signaling Pathways and Visualization

Activation of the P2X1 receptor by ATP initiates a cascade of intracellular events. The binding of three ATP molecules is thought to be required for channel gating.[12] This triggers a conformational change, opening a non-selective cation channel.[2] The subsequent influx of Ca<sup>2+</sup> and Na<sup>+</sup> ions leads to membrane depolarization and an increase in intracellular calcium concentration, which are the primary drivers for downstream cellular responses.[4] The receptor's function can be modulated by interactions with the actin cytoskeleton and by phosphorylation via Protein Kinase C (PKC).[13][14]







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